3,4,6-TRI-O-ACETYL-A-D-GLUCOPYRANOSE 1,2-(METHYL ORTHOACETATE)
Overview
Description
3,4,6-TRI-O-ACETYL-A-D-GLUCOPYRANOSE 1,2-(METHYL ORTHOACETATE): is a derivative of glucose, a simple sugar that is a key source of energy for living organisms. This compound is characterized by the presence of acetyl groups at the 3, 4, and 6 positions of the glucose molecule, and a methyl orthoacetate group at the 1,2 position. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-TRI-O-ACETYL-A-D-GLUCOPYRANOSE 1,2-(METHYL ORTHOACETATE) typically involves the acetylation of glucose derivatives. One common method involves the reaction of glucose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the desired positions on the glucose molecule .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3,4,6-TRI-O-ACETYL-A-D-GLUCOPYRANOSE 1,2-(METHYL ORTHOACETATE) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Acetyl groups can be replaced using nucleophiles like amines or alcohols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 3,4,6-TRI-O-ACETYL-A-D-GLUCOPYRANOSE 1,2-(METHYL ORTHOACETATE) is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of glycosides and other carbohydrate derivatives .
Biology and Medicine: This compound is utilized in the study of carbohydrate metabolism and enzyme interactions. It can be used to investigate the mechanisms of glycosylation and the role of specific enzymes in biological processes .
Industry: In the pharmaceutical industry, it is employed in the synthesis of drug molecules and as a precursor for the development of new therapeutic agents. It also finds applications in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3,4,6-TRI-O-ACETYL-A-D-GLUCOPYRANOSE 1,2-(METHYL ORTHOACETATE) involves its interaction with specific enzymes and molecular targets. The acetyl groups and the methyl orthoacetate moiety can influence the compound’s reactivity and binding affinity. These interactions can modulate enzymatic activity and affect various biochemical pathways .
Comparison with Similar Compounds
2,3,4,6-Tetra-O-acetyl-D-glucopyranose: Similar in structure but lacks the methyl orthoacetate group.
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose: Contains an acetamido group instead of the methyl orthoacetate group.
Uniqueness: The presence of the methyl orthoacetate group at the 1,2 position distinguishes 3,4,6-TRI-O-ACETYL-A-D-GLUCOPYRANOSE 1,2-(METHYL ORTHOACETATE) from other acetylated glucose derivatives. This unique structural feature can impart different chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
[(3aR,5R,6R,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O10/c1-7(16)20-6-10-11(21-8(2)17)12(22-9(3)18)13-14(23-10)25-15(4,19-5)24-13/h10-14H,6H2,1-5H3/t10-,11-,12+,13-,14-,15?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVGRVGPAIFPSA-SPETUVNMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C2C(O1)OC(O2)(C)OC)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]2[C@H](O1)OC(O2)(C)OC)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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